HexB vs. HexA Differential Inhibition
M-31850 exhibits a modest but consistent preferential inhibition of human HexB over HexA. In standardized enzyme inhibition assays using purified human isozymes, M-31850 inhibited HexB with an IC₅₀ of 3.1 μM, compared to 6.0 μM for HexA — a ~2-fold selectivity for the HexB isozyme [1]. This differential potency contrasts with many carbohydrate-based inhibitors that do not discriminate between HexA and HexB, and represents a quantifiable selection criterion for studies focused on HexB-specific pathways or GM2 gangliosidosis variants where HexB activity modulation is of primary interest .
| Evidence Dimension | Inhibitory potency (IC₅₀) against human β-hexosaminidase isozymes |
|---|---|
| Target Compound Data | HexB IC₅₀ = 3.1 μM; HexA IC₅₀ = 6.0 μM |
| Comparator Or Baseline | Human HexA vs. Human HexB (same compound, same assay) |
| Quantified Difference | ~2-fold preferential inhibition of HexB over HexA (IC₅₀ ratio: 6.0/3.1 = 1.94) |
| Conditions | Purified human HexA and HexB enzymes; fluorescence-based real-time assay with 4MU-β-GlcNAc substrate |
Why This Matters
Researchers investigating isozyme-specific roles of HexA vs. HexB in lysosomal storage disorders or glycolipid metabolism require inhibitors with characterized differential potency.
- [1] Tropak MB, Blanchard JE, Withers SG, Brown ED, Mahuran DJ. High-throughput screening for human lysosomal β-N-Acetyl hexosaminidase inhibitors acting as pharmacological chaperones. Chem Biol. 2007;14(2):153-164. View Source
